molecular formula C12H18Cl2F2N2 B12448465 (4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride

(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride

Cat. No.: B12448465
M. Wt: 299.18 g/mol
InChI Key: WUYMKUKMLRBFSH-NVJADKKVSA-N
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Description

(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in the molecule can significantly influence its chemical and biological properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction, where a suitable piperidine precursor is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as potassium carbonate or cesium fluoride to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cesium fluoride in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.

Scientific Research Applications

(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

(4R)-1-benzyl-3,3-difluoropiperidin-4-amine dihydrochloride: can be compared with other fluorinated piperidine derivatives, such as:

  • (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

These compounds share similar structural features but differ in their specific functional groups and fluorination patterns. The unique arrangement of fluorine atoms in This compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18Cl2F2N2

Molecular Weight

299.18 g/mol

IUPAC Name

(4R)-1-benzyl-3,3-difluoropiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C12H16F2N2.2ClH/c13-12(14)9-16(7-6-11(12)15)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,15H2;2*1H/t11-;;/m1../s1

InChI Key

WUYMKUKMLRBFSH-NVJADKKVSA-N

Isomeric SMILES

C1CN(CC([C@@H]1N)(F)F)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CN(CC(C1N)(F)F)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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